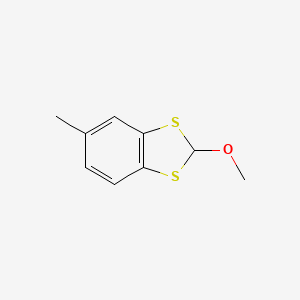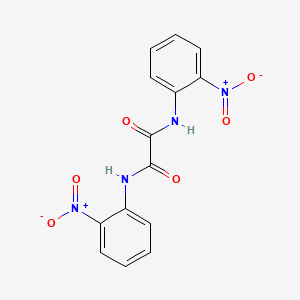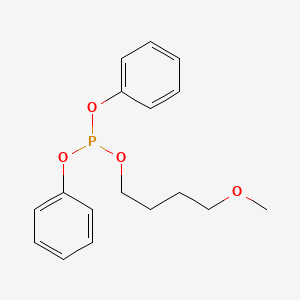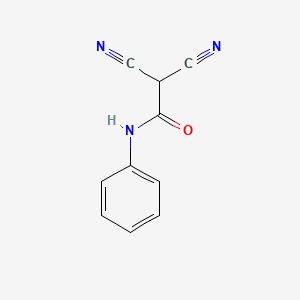
Acetamide, 2,2-dicyano-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2,2-dicyano-N-phenyl-: is an organic compound with the molecular formula C10H7N3O It is a derivative of acetamide, characterized by the presence of two cyano groups and a phenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2-dicyano-N-phenyl- typically involves the reaction of aniline with malononitrile in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The process can be summarized as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{CH}_2(\text{CN})_2 \rightarrow \text{C}_6\text{H}_5\text{NHC}(\text{CN})_2 ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Acetamide, 2,2-dicyano-N-phenyl- can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alcohols, and other nucleophiles
Major Products Formed:
Oxidation: Formation of corresponding nitriles or carboxylic acids
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted acetamides
Applications De Recherche Scientifique
Chemistry: Acetamide, 2,2-dicyano-N-phenyl- is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, Acetamide, 2,2-dicyano-N-phenyl- is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, 2,2-dicyano-N-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano groups and the phenyl ring play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
Comparaison Avec Des Composés Similaires
Acetanilide (N-phenylacetamide): Similar structure but lacks the cyano groups.
N,N-Dimethylacetamide (DMA): Contains dimethyl groups instead of cyano groups.
Benzamide: Similar structure but with a benzoyl group instead of cyano groups.
Uniqueness: Acetamide, 2,2-dicyano-N-phenyl- is unique due to the presence of two cyano groups, which impart distinct chemical reactivity and potential applications compared to its analogs. The cyano groups enhance its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
51718-14-0 |
|---|---|
Formule moléculaire |
C10H7N3O |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
2,2-dicyano-N-phenylacetamide |
InChI |
InChI=1S/C10H7N3O/c11-6-8(7-12)10(14)13-9-4-2-1-3-5-9/h1-5,8H,(H,13,14) |
Clé InChI |
YCIYIQBCYNRKSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester](/img/structure/B14650661.png)
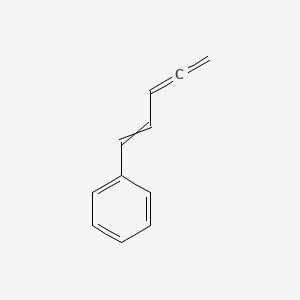


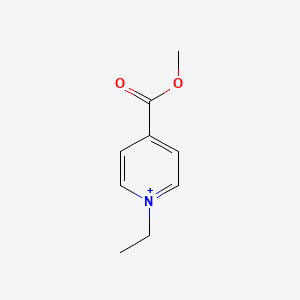


![4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine](/img/structure/B14650709.png)
![4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl-](/img/structure/B14650710.png)
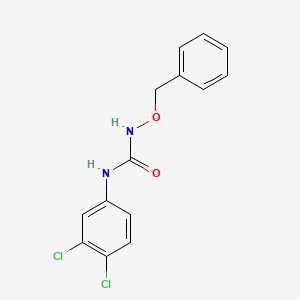
![beta-Alanine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester](/img/structure/B14650717.png)
